molecular formula C24H22N4O4 B2392959 N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 923235-11-4

N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No. B2392959
CAS RN: 923235-11-4
M. Wt: 430.464
InChI Key: DVIXXSSXAQHABY-UHFFFAOYSA-N
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Description

“N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide” is a complex organic compound. The compound contains a benzyl group, a methoxybenzyl group, and a pyrido[3,2-d]pyrimidin-1(2H)-yl group .


Synthesis Analysis

The synthesis of such compounds often involves condensation reactions . Proton and carbon-13 NMR are used to analyze the products and make preliminary judgments on the structure of the molecule . IR spectroscopy is used to determine functional groups that would further classify the molecule .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, including proton and carbon-13 NMR and IR spectroscopy . These techniques can provide information about the functional groups present in the molecule and their arrangement .


Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure and the properties of similar compounds. For example, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .

properties

IUPAC Name

N-benzyl-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4/c1-32-19-11-9-18(10-12-19)15-28-23(30)22-20(8-5-13-25-22)27(24(28)31)16-21(29)26-14-17-6-3-2-4-7-17/h2-13H,14-16H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIXXSSXAQHABY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

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